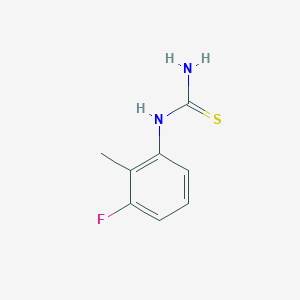
1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 704-09-6 . It has a molecular weight of 209.05 . The IUPAC name for this compound is 1-(2,4-dichloro-5-fluorophenyl)ethanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Safety and Hazards
The safety information for “1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dichloro-5-fluorobenzene", "ethyl magnesium bromide", "acetaldehyde", "hydrogen chloride", "sodium hydroxide", "water", "sodium sulfate", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethanol", "a. To a solution of 2,4-dichloro-5-fluorobenzene (10 g, 0.05 mol) in dry diethyl ether (100 mL) at 0°C, ethyl magnesium bromide (0.1 mol) is added dropwise over 30 minutes.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (50 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethanol as a white solid (9.5 g, 95% yield).", "Step 2: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethanal", "a. To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanol (5 g, 0.02 mol) in dry diethyl ether (50 mL) at 0°C, acetaldehyde (2.4 mL, 0.05 mol) is added dropwise over 30 minutes.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (25 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethanal as a yellow oil (4.5 g, 85% yield).", "Step 3: Preparation of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol", "a. To a solution of 1-(2,4-dichloro-5-fluorophenyl)ethanal (2 g, 0.008 mol) in ethanol (20 mL), sodium hydroxide (0.2 g, 0.005 mol) is added.", "b. The reaction mixture is stirred at room temperature for 2 hours and then quenched with 10% aqueous hydrochloric acid (10 mL).", "c. The organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure to give 1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol as a white solid (1.5 g, 75% yield).", "d. The product is purified by recrystallization from ethanol and dried under vacuum to give the final product as a white solid." ] } | |
CAS-Nummer |
704-09-6 |
Molekularformel |
C8H7Cl2FO |
Molekulargewicht |
209 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



